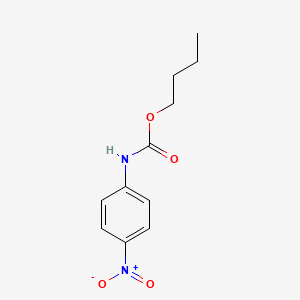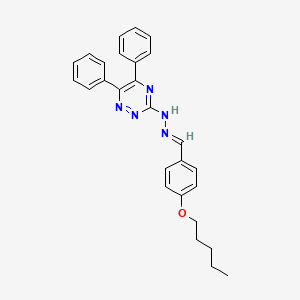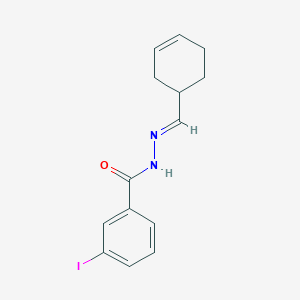
butyl (4-nitrophenyl)carbamate
Vue d'ensemble
Description
“Butyl (4-nitrophenyl)carbamate” is a chemical compound with the CAS Number: 18437-63-3 . It has a molecular weight of 238.24 . It is a solid at room temperature .
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis . In another study, peptoids with activated carbamate moieties were obtained as the products of the Ugi reaction .
Molecular Structure Analysis
The molecular structure of “Butyl (4-nitrophenyl)carbamate” can be represented by the InChI code: 1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h4-7H,1-3H3,(H,12,14) . The InChI key is XZBFRRXPMQLVPL-UHFFFAOYSA-N .
Chemical Reactions Analysis
The synthesis of new carbamates of 4-nitrophenylchloroformate involves a simple nucleophilic substitution reaction . In another study, peptoids with activated carbamate moieties were obtained as the products of the Ugi reaction .
Physical And Chemical Properties Analysis
“Butyl (4-nitrophenyl)carbamate” is a solid at room temperature .
Applications De Recherche Scientifique
1. Enzyme Inhibition
Butyl (4-nitrophenyl)carbamate has been identified as a potent inhibitor of enzymes such as bile-salt-dependent lipases, particularly cholesterol esterase. It inhibits the enzyme activity through a mechanism that involves the formation of an inactive stoichiometric enzyme-inhibitor complex. The inhibition is characterized by first-order kinetics with time and saturation kinetics with increasing carbamate concentration, leading to an inactive carbamyl enzyme. This specificity makes it a valuable tool for studying the enzymatic processes and could have implications in understanding diseases related to lipid metabolism (Fourneron et al., 1991).
2. Photolabile Protecting Groups
N-Methyl-N-(o-nitrophenyl)carbamates, a related compound, have been used as photoremovable alcohol protecting groups. This application is significant in organic synthesis where protection and deprotection of functional groups are critical steps. The high yield and clean deprotection induced by photolysis in protic solvents make these compounds valuable in synthetic chemistry (Loudwig & Goeldner, 2001).
3. Chemical Synthesis and Molecular Docking
Butyl (4-nitrophenyl)carbamate derivatives are involved in the synthesis of biologically active compounds, such as tacrine-carbamate derivatives, which are potent cholinesterase inhibitors. These compounds have shown significant potential in treating neurodegenerative diseases like Alzheimer's. Molecular docking and dynamics studies of these derivatives provide insights into their interaction with proteins, enhancing our understanding of their therapeutic potential (Ozten et al., 2021).
4. Carbamates as Prodrugs
(Acyloxy)alkyl carbamates have been explored as novel bioreversible prodrugs for amines. They are designed to increase permeation through biological membranes, which is a crucial factor in drug delivery. These prodrugs undergo enzymatic hydrolysis, leading to rapid regeneration of the parent amine, thus enhancing the bioavailability of therapeutic agents (Alexander et al., 1988).
Orientations Futures
The compounds which exhibited promising activity in vitro and in silico will stand as the base for the discovery of new generation of antimicrobial and antioxidant agents . This suggests that “Butyl (4-nitrophenyl)carbamate” and similar compounds could have potential applications in the development of new drugs.
Propriétés
IUPAC Name |
butyl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-17-11(14)12-9-4-6-10(7-5-9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMIXGBPRUFSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335096 | |
| Record name | ST046299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl N-(4-nitrophenyl)carbamate | |
CAS RN |
87457-99-6 | |
| Record name | ST046299 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50335096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3855060.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-nitrobenzohydrazide](/img/structure/B3855078.png)
![1-{2-[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B3855086.png)
![N-(4-iodo-2-methylphenyl)-4-[2-(1-methyl-3-phenyl-2-propen-1-ylidene)hydrazino]-4-oxobutanamide](/img/structure/B3855087.png)
![methyl 4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3855092.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855094.png)
![2-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855095.png)
![3-methyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3855103.png)
![2-fluoro-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855107.png)
![4-(pentyloxy)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855114.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3-phenylacrylamide](/img/structure/B3855124.png)
